molecular formula C25H29N5O3S B2810520 2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-38-2

2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2810520
CAS RN: 898368-38-2
M. Wt: 479.6
InChI Key: AZXGETWXJYWWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in reactions like alkylation and acylation . The triazole ring can also undergo various transformations, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy groups could enhance its solubility in polar solvents.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of novel 1,2,4-triazole derivatives, with some compounds exhibiting significant antimicrobial properties. For example, Bektaş et al. (2007) described the synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities, finding that some possess good or moderate activities against test microorganisms. Similarly, Başoğlu et al. (2013) developed azole derivatives, including triazole compounds, and assessed their antimicrobial activities, identifying compounds with potential applications in combating microbial infections. These studies demonstrate the synthetic versatility of triazole derivatives and their potential use in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).

Anti-inflammatory and Analgesic Properties

Triazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Tozkoparan et al. (2004) synthesized a series of thiazolo[3,2-b]-1,2,4-triazol-5-ols and evaluated their anti-inflammatory and analgesic activities, finding some compounds exhibited dose-dependent effects without causing gastric lesions. This research highlights the potential of triazole derivatives in developing new anti-inflammatory and analgesic medications (Tozkoparan et al., 2004).

Chemotherapeutic Potential

The study of triazole derivatives extends to their potential as chemotherapeutic agents. Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, investigating their anti-cancer properties. These compounds, particularly those interacting with the epidermal growth factor receptor (EGFR), showed promising anti-cancer activity, suggesting a possible application in cancer therapy (Karayel, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been studied for their inhibitory effects on enzymes like acetylcholinesterase, which is an important target in the treatment of Alzheimer’s disease .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail. This could lead to the discovery of new therapeutic agents or useful chemical reactions .

properties

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-4-21-26-25-30(27-21)24(31)23(34-25)22(17-5-9-19(32-2)10-6-17)29-15-13-28(14-16-29)18-7-11-20(33-3)12-8-18/h5-12,22,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGETWXJYWWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.